Pyridazin-4-ylhydrazine;dihydrochloride
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Overview
Description
Pyridazin-4-ylhydrazine;dihydrochloride is a compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridazin-4-ylhydrazine;dihydrochloride typically involves the condensation of hydrazine derivatives with pyridazine precursors. One common method includes the reaction of pyridazine-4-carboxylic acid with hydrazine hydrate under reflux conditions, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridazin-4-ylhydrazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to pyridazinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to hydrazine derivatives using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds to form substituted pyridazines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Pyridazinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyridazines.
Scientific Research Applications
Pyridazin-4-ylhydrazine;dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyridazine derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyridazin-4-ylhydrazine;dihydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, pyridazine derivatives have been shown to inhibit tyrosine kinases, which play a role in cancer cell proliferation .
Comparison with Similar Compounds
Pyridazine: The parent compound with a six-membered ring containing two adjacent nitrogen atoms.
Pyrimidine: A similar diazine with nitrogen atoms at positions 1 and 3.
Pyrazine: Another diazine with nitrogen atoms at positions 1 and 4.
Uniqueness: Pyridazin-4-ylhydrazine;dihydrochloride is unique due to its specific substitution pattern and the presence of the hydrazine moiety. This structural feature imparts distinct pharmacological properties, making it valuable in drug discovery and development .
Properties
IUPAC Name |
pyridazin-4-ylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.2ClH/c5-8-4-1-2-6-7-3-4;;/h1-3H,5H2,(H,6,8);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTWBWJRPKYCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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